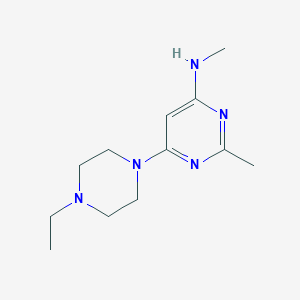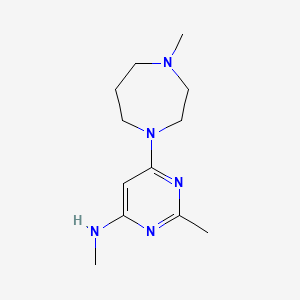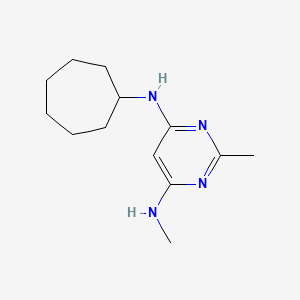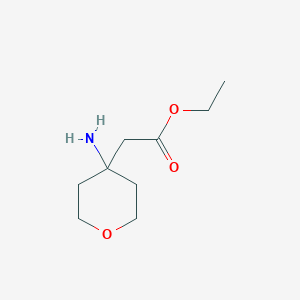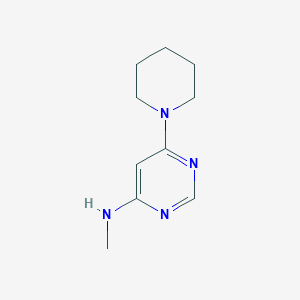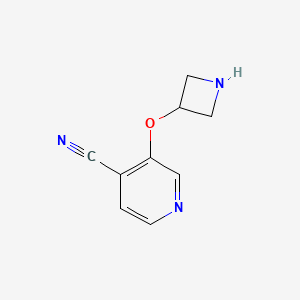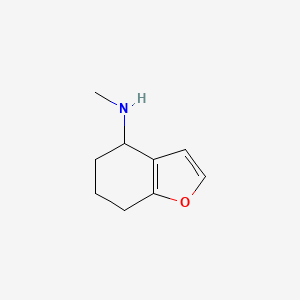
1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol, also known as 4-ethoxy-1-(4-aminophenyl)pyrrolidin-3-ol (EPAP), is a synthetic organic compound with a wide range of applications in scientific research. EPAP is a derivative of pyrrolidin-3-ol, an organic compound that is found in many plants and animals. EPAP's unique properties make it an attractive molecule for use in a variety of laboratory experiments and clinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to 1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol. For example, a novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, involving acid-catalyzed cyclization of ureas in the presence of 3-aminophenol, offers a pathway to obtain compounds with good to high yields. This method is highlighted for its mild reaction conditions and the use of inexpensive catalysts (Smolobochkin et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. For instance, novel succinimide derivatives have shown promising in vitro antifungal activities against several test fungi, with specific derivatives highlighted as potential fungicides due to their significant inhibitory activities (Cvetković et al., 2019).
Corrosion Inhibition
Research has also explored the use of compounds with structural similarities to this compound as corrosion inhibitors. For example, a study demonstrated the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium, achieving inhibition efficiency values of up to 98%, indicating their potential as highly effective corrosion inhibitors (Bentiss et al., 2009).
Tubulin-Targeting Antitumor Agents
Compounds analogous to this compound have been investigated for their potential as tubulin-targeting antitumor agents. Structural modifications to these compounds have led to the discovery of potent antiproliferative compounds with significant activity against various cancer cell types, indicating their potential in cancer therapy (Greene et al., 2016).
Propiedades
IUPAC Name |
1-(4-aminophenyl)-4-ethoxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12-8-14(7-11(12)15)10-5-3-9(13)4-6-10/h3-6,11-12,15H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOADHVBVRIJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

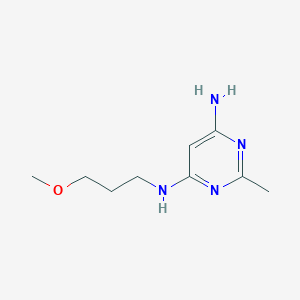
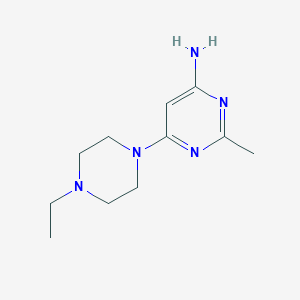
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

